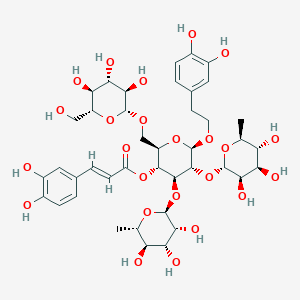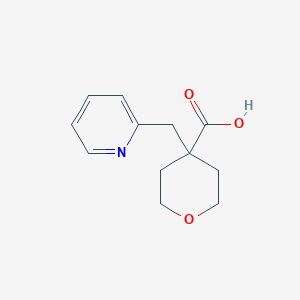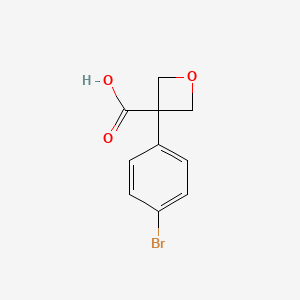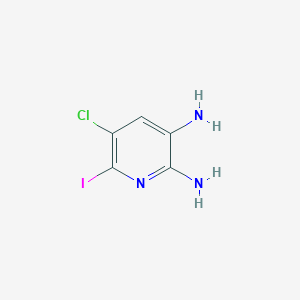
2'-Rhamnoechinacoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Rhamnoechinacoside is a natural product from Cistanche tubulosa . It is a type of polyphenol with a molecular formula of C41H56O24 . The molecular weight of 2’-Rhamnoechinacoside is 932.9 g/mol .
Physical And Chemical Properties Analysis
2’-Rhamnoechinacoside is a powder . It has a molecular weight of 932.9 g/mol . The compound has a high purity, usually >=98% .Scientific Research Applications
Plant Cell Wall Structure and Function
Rhamnogalacturonan II (RG-II), a pectic polysaccharide with a complex structure including 2'-Rhamnoechinacoside, plays a crucial role in plant cell wall mechanics. It contributes to the mechanical properties of the primary wall, essential for plant growth and development. The unique cross-linking of RG-II by a borate ester is significant for maintaining the three-dimensional pectic network in plant cell walls (O’Neill et al., 2004).
Biosurfactant Applications
Rhamnolipids, including 2'-Rhamnoechinacoside, are efficient biosurfactants with diverse applications. They are used in food, cosmetics, pharmaceutical formulations, and bioremediation of pollutants. Rhamnolipids stimulate plant and animal immunity and possess direct antimicrobial properties, making them suitable for ecological and medicinal applications (Vatsa et al., 2010).
Furthermore, their unique structures and biological functions, such as antimicrobial and immune-modulating properties, highlight their potential in biomedicine and agriculture (Chen et al., 2017).
Environmental Applications
Rhamnolipids demonstrate significant potential in environmental management, particularly in the removal of heavy metals like chromium from aqueous solutions. Their ability to form complexes and facilitate the flotation and removal of contaminants showcases their utility in environmental remediation (Abyaneh & Fazaelipoor, 2016).
Additionally, biosurfactants like rhamnolipids are increasingly recognized for their potential in heavy metal or organic contaminant removal from contaminated soils and in bioremediation enhancement, offering sustainable and renewable solutions (Mulligan, 2009).
Biofuel and Biotechnology
In the biofuel industry, rhamnolipids are employed for their surface-active properties, enhancing oil recovery processes. Their use in fermentation technologies for biosurfactant production indicates their significant role in sustainable energy solutions (Chen et al., 2007).
Moreover, they have a role in biotechnological applications, including microbial production strategies, where their varied structural compositions influence their applicability in diverse industries (Zhao et al., 2018).
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O24/c1-15-26(48)29(51)33(55)39(59-15)64-36-35(63-25(47)8-5-17-3-6-19(43)21(45)11-17)24(14-58-38-32(54)31(53)28(50)23(13-42)61-38)62-41(57-10-9-18-4-7-20(44)22(46)12-18)37(36)65-40-34(56)30(52)27(49)16(2)60-40/h3-8,11-12,15-16,23-24,26-46,48-56H,9-10,13-14H2,1-2H3/b8-5+/t15-,16-,23+,24+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37+,38+,39-,40-,41+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKLXIXCISVOEG-BFOZOFGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)COC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Rhamnoechinacoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)
![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)


![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)







